N-Isobutyrylguanosine
Overview
Description
Synthesis Analysis
The synthesis of N-Isobutyrylguanosine derivatives has been explored in various studies. For example, one efficient synthesis approach described the alkylation of N2-isobutyryl-3′-O-levulinyl-5′-O-dimethoxytrityl-2′-deoxyguanosine with 4-nitrophenylethanol, showcasing the chemical versatility of this compound (Guzaev, 1992). Additionally, studies have focused on the synthesis of 8-fluoro derivatives, highlighting the compound's reactivity and potential for further modification (Solodinin et al., 2020).
Molecular Structure Analysis
Investigations into the molecular structure of N-Isobutyrylguanosine have revealed the presence of tautomers, which are isomers that readily interconvert by the transfer of an atom or a group within the molecule. A study identified two tautomers of N2-Isobutyrylguanine in a nearly 1:1 ratio using NMR spectroscopy, providing insight into the dynamic nature of this compound's structure (Yang et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of N-Isobutyrylguanosine have been explored through its interactions and reactions with other compounds. For example, the kinetics of deacylation have been studied, showing how N-Isobutyrylguanosine can be deblocked under specific conditions, indicating its potential for controlled release in synthetic applications (Liguori et al., 1994).
Scientific Research Applications
Antineoplastic Activity : N2-Isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives have shown potent antineoplastic properties, effective against human tissue culture tumor cells such as leukemia, uterine carcinoma, colon adenocarcinoma, osteosarcoma, and glioma. These compounds inhibit DNA and RNA synthesis in L1210 cells and affect purine synthesis at regulatory sites like PRPP amidotransferase and IMP dehydrogenase (Sood, Shaw, Spielvogel, Hall, Chi, & Hall, 1992).
Inhibition of G-Tetrad Formation : S6-(cyanoethyl)-N2-isobutyryl-2'-deoxy-6-thioguanosine, derived from N-Isobutyrylguanosine, has been used in G-rich triple-helix-forming oligonucleotides. It effectively inhibits G-tetrad formation in these oligonucleotides, which is crucial in facilitating triple-helix formation (Rao, Durland, Seth, Myrick, Bodepudi, & Revankar, 1995).
Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM), which utilizes N-Isobutyrylguanosine derivatives, has been widely used for bioengineering applications, particularly for the nondestructive release of biological cells and proteins. It has applications in studying the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).
Tautomerism Studies : N2-Isobutyrylguanine, a related compound, has been studied for its tautomerism. The observation of guanine tautomers directly by NMR spectroscopy has provided insights into the structural behavior of guanine derivatives, which is fundamental for understanding their biological functions (Yang, Li, Simionescu, & Yan, 2013).
Synthesis and Modification in Supramolecular Structures : Isoguanosine, an isomer of guanosine and structurally related to N-Isobutyrylguanosine, has shown potential in applications like ionophores, genetics, gel formation, and cancer treatment. Its ability to form various supramolecular structures has been a subject of study (Ding, Tang, Ni, Liu, Zhao, & Chen, 2020).
Safety And Hazards
N-Isobutyrylguanosine is associated with certain hazards. The safety information pictograms indicate that it is harmful4. The hazard statements include H315, H319, and H3354.
Future Directions
Currently, there is no specific information available about the future directions of N-Isobutyrylguanosine research.
Relevant Papers
There are several peer-reviewed papers and technical documents related to N-Isobutyrylguanosine available at Sigma-Aldrich24.
Please note that this information is based on the available resources and might not be fully comprehensive or up-to-date.
properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYJSXVUGJSGM-HTVVRFAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347293 | |
Record name | N-Isobutyrylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyrylguanosine | |
CAS RN |
64350-24-9 | |
Record name | N-Isobutyrylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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